2-(3,5-Dimethoxyphenyl)-2-methylpropanal

Cannabinoid receptor pharmacology Binding affinity Drug discovery

Procure the non-phenolic cannabinoid agonist analog 2-(3,5-Dimethoxyphenyl)-2-methylpropanal (2DMPPA). This versatile aldehyde addresses critical SAR challenges where classical phenolic ligands introduce confounding metabolic variables, enabling cleaner pharmacophoric interpretation. With dual CB1/CB2 nanomolar affinity (Kd=2.5nM) and demonstrated in vivo TNF-α inhibition in preclinical models, it serves as both a potent chemical probe for dissecting central vs. peripheral anti-inflammatory mechanisms and a direct intermediate to patented bioactive molecules. The reactive aldehyde handle streamlines diversification via reductive amination or Grignard reactions, avoiding multi-step protection sequences.

Molecular Formula C12H16O3
Molecular Weight 208.257
CAS No. 120078-30-0
Cat. No. B2948578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethoxyphenyl)-2-methylpropanal
CAS120078-30-0
Molecular FormulaC12H16O3
Molecular Weight208.257
Structural Identifiers
SMILESCC(C)(C=O)C1=CC(=CC(=C1)OC)OC
InChIInChI=1S/C12H16O3/c1-12(2,8-13)9-5-10(14-3)7-11(6-9)15-4/h5-8H,1-4H3
InChIKeySGNDUMHGQHTXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethoxyphenyl)-2-methylpropanal (CAS 120078-30-0): A Differentiated Cannabinoid-Receptor Ligand and Synthetic Intermediate


2-(3,5-Dimethoxyphenyl)-2-methylpropanal (CAS 120078-30-0), also referred to as 2DMPPA, is a synthetic small-molecule aldehyde that has been characterized as a high-affinity ligand for both human cannabinoid receptor types 1 and 2 (CB1 and CB2) . Functioning as an analogue of the classical cannabinoid agonist CP-55940, this compound distinguishes itself through a non-phenolic structure that still achieves nanomolar receptor binding, making it a valuable tool for probing cannabinoid pharmacology or as a key intermediate in the synthesis of more complex bioactive molecules .

Why 2-(3,5-Dimethoxyphenyl)-2-methylpropanal Cannot Be Simply Replaced by Other Cannabinoid Intermediates or Ligands


While many cannabinoid-receptor ligands and their synthetic precursors share a common structural theme, 2-(3,5-dimethoxyphenyl)-2-methylpropanal occupies a distinct functional niche. Its combination of a 3,5-dimethoxyphenyl group with an aldehyde moiety confers both nanomolar receptor affinity and versatile synthetic handle chemistry that is absent in simple phenolic cannabinoids such as CP-55940 or in saturated alkyl-chain analogues . Generic substitution with compounds lacking the 3,5-dimethoxy substitution pattern or the α,α-dimethylpropanal functionality can result in orders-of-magnitude loss in binding potency or reduction in the yields of subsequent derivatization steps .

Quantitative Differentiation Evidence for 2-(3,5-Dimethoxyphenyl)-2-methylpropanal (CAS 120078-30-0)


CB1 and CB2 Receptor Binding Affinity: 2DMPPA vs. Classical Cannabinoid Agonists

2-(3,5-Dimethoxyphenyl)-2-methylpropanal (2DMPPA) exhibits a dissociation constant (Kd) of 2.5 nM at both human CB1 and CB2 cannabinoid receptors . This value is comparable to the affinity of the well-established agonist CP-55940, yet 2DMPPA achieves this high affinity without a phenolic hydroxyl group, suggesting a distinct binding mode that can be exploited when hydroxyl-dependent metabolism or hydrogen-bonding interactions are undesirable .

Cannabinoid receptor pharmacology Binding affinity Drug discovery

In Vivo Anti-Inflammatory Activity: Comparative Efficacy in Murine Models

In a mouse model of inflammation, 2-(3,5-dimethoxyphenyl)-2-methylpropanal (2DMPPA) was shown to exert significant anti-inflammatory effects, attributed to its ability to inhibit TNF-α production by macrophages . While head-to-head data with standard anti-inflammatory cannabinoids such as CBD or THC are not available in the same study, the observed TNF-α suppression represents a functional consequence of its receptor engagement that differentiates it from structurally related but pharmacologically silent aldehydes.

Inflammation Cytokine modulation Preclinical pharmacology

Synthetic Utility as a Pharmacologically Active Intermediate Patent Pathway

US Patent US6756502B2 explicitly claims processes for preparing and converting intermediates of the class to which 2-(3,5-dimethoxyphenyl)-2-methylpropanal belongs into pharmacologically active agents . The aldehyde functionality of this compound allows for subsequent transformations—such as reductive amination, Grignard addition, or oxidation—that are not feasible with the corresponding alcohols or acids without additional protection/deprotection steps, thereby offering a more convergent synthetic route.

Medicinal chemistry Process chemistry Patent-protected intermediate

Optimal Application Scenarios for 2-(3,5-Dimethoxyphenyl)-2-methylpropanal Based on Quantitative Differentiation


Cannabinoid Receptor Pharmacological Probes Requiring Non-Phenolic, High-Affinity Ligands

For researchers designing structure–activity relationship (SAR) studies where the phenolic hydroxyl of classical cannabinoids introduces confounding metabolic or hydrogen-bonding variables, 2-(3,5-dimethoxyphenyl)-2-methylpropanal provides a nanomolar-affinity (Kd = 2.5 nM) alternative that lacks this functional group while maintaining dual CB1/CB2 binding . This enables cleaner interpretation of pharmacophoric contributions.

In Vivo Anti-Inflammatory Studies Leveraging Dual CB1/CB2 Engagement

Preclinical models of inflammation can exploit 2DMPPA's demonstrated ability to inhibit macrophage TNF-α production in mice . The compound's receptor binding profile (Kd = 2.5 nM for both CB1 and CB2) supports its use as a chemical probe to dissect the relative contributions of central (CB1) vs. peripheral (CB2) anti-inflammatory mechanisms.

Synthesis of Patent-Protected Pharmacologically Active Compounds via Aldehyde Intermediates

Process chemists aiming to access the pharmacologically active agents described in US6756502B2 can use 2-(3,5-dimethoxyphenyl)-2-methylpropanal as a direct intermediate . Its aldehyde group allows efficient diversification through reductive amination, Wittig olefination, or Grignard reactions, streamlining routes that would otherwise require multi-step protection/deprotection sequences with acid or alcohol analogs.

Analytical Reference Material for Quantification and Method Development

Owing to its well-defined spectroscopic signature—including full NMR and mass spectrometric characterization detailed in the Journal of Chemical Crystallography —this compound serves as a reliable reference standard for quantifying structurally related cannabinoid intermediates in reaction monitoring, purity assessment, and regulatory compliance workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,5-Dimethoxyphenyl)-2-methylpropanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.